molecular formula C25H27N7O3S2 B610869 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B610869
M. Wt: 537.7 g/mol
InChI Key: LKXFSTAQMOENSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

FLT3-IN-1, also known as SKLB4771 or SKLB477 or 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, primarily targets the Fms-like tyrosine kinase 3 (FLT3) receptor . FLT3 is a receptor tyrosine kinase that is commonly overexpressed or mutated in acute myeloid leukemia (AML) . FLT3 plays a crucial role in the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .

Mode of Action

FLT3-IN-1 interacts with its target, the FLT3 receptor, by binding to the active site of the receptor and stabilizing the inactive conformation . This inhibits the downstream signaling molecules, including ERK and STAT5 , thereby suppressing the constitutive activation of the FLT3 receptor that is commonly observed in AML .

Biochemical Pathways

The FLT3 receptor, upon activation, triggers multiple downstream signaling cascades, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways . These pathways are involved in promoting cellular proliferation, inhibiting apoptosis, and inhibiting differentiation . By inhibiting the FLT3 receptor, FLT3-IN-1 disrupts these signaling pathways, leading to suppression of these cellular processes .

Pharmacokinetics

Flt3 inhibitors generally exhibit dose-proportional pharmacokinetics . The time to maximum plasma concentration (Tmax) for these inhibitors can range from 0.7-12 hours, while the elimination half-life (T1/2) can vary significantly, from 6.8 to 151.8 hours . These properties can influence the bioavailability of the drug and its duration of action.

Result of Action

The inhibition of FLT3 by FLT3-IN-1 results in the suppression of cellular processes such as proliferation, apoptosis inhibition, and differentiation inhibition . This can lead to the reduction of the leukemic cell population, promoting the differentiation of these cells .

Action Environment

The efficacy of FLT3-IN-1, like other FLT3 inhibitors, can be influenced by various environmental factors. For instance, the presence of FLT3 ligand and fibroblast growth factor 2 (FGF2) in the bone marrow microenvironment can confer resistance to FLT3 inhibitors . Additionally, the drug’s effectiveness may be further improved through combination therapies .

Biochemical Analysis

Biochemical Properties

FLT3-IN-1 plays a crucial role in biochemical reactions, particularly in the context of FLT3 signaling pathways. It interacts with the FLT3 receptor, a member of the receptor tyrosine kinase family . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation, leading to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . FLT3-IN-1, as an inhibitor, can block these pathways, thereby regulating the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .

Cellular Effects

FLT3-IN-1 has profound effects on various types of cells and cellular processes. In the context of AML, FLT3-IN-1 can inhibit cell proliferation, block the cell cycle, induce apoptosis, and bind FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

FLT3-IN-1 exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of the FLT3 receptor, stabilizing the inactive conformation, thereby inhibiting the downstream signaling molecules including ERK and STAT5 . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FLT3-IN-1 can change over time. For instance, the FLT3-ITD biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . The stability, degradation, and long-term effects of FLT3-IN-1 on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of FLT3-IN-1 vary with different dosages in animal models. In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, FLT3-IN-1 showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib, significantly prolonging the survival of mice

Metabolic Pathways

FLT3-IN-1 is involved in several metabolic pathways. It is known to interact with enzymes and cofactors in the FLT3 signaling pathway . Additionally, it has been found that FLT3-ITD cells develop a metabolic dependency on glutamine metabolism after FLT3 tyrosine kinase inhibition .

Transport and Distribution

FLT3-IN-1 is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the FLT3 receptor. FLT3 is synthesized in the endoplasmic reticulum (ER) as a partially glycosylated protein. Subsequently, it is transported to the Golgi complex, where it is modified by complex glycosylation to finally be transported to the cell surface .

Subcellular Localization

The subcellular localization of FLT3-IN-1 is closely tied to that of the FLT3 receptor. In cell lines established from leukemia patients, endogenous FLT3-ITD clearly accumulates in the perinuclear region, indicating that FLT3-ITD mainly localizes to the Golgi region in AML cells

Preparation Methods

Synthetic Routes and Reaction Conditions: FLT3-IN-1 is synthesized through a series of chemical reactions involving the coupling of specific intermediates under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of key intermediates, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of FLT3-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: FLT3-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of FLT3-IN-1 .

Scientific Research Applications

FLT3-IN-1 has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXFSTAQMOENSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Reactant of Route 2
Reactant of Route 2
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Reactant of Route 3
Reactant of Route 3
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Reactant of Route 4
Reactant of Route 4
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Reactant of Route 5
Reactant of Route 5
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.